molecular formula C7H4ClNO2 B130502 2-Pyridineacetyl chloride, alpha-oxo-(9CI) CAS No. 143668-51-3

2-Pyridineacetyl chloride, alpha-oxo-(9CI)

Cat. No. B130502
M. Wt: 169.56 g/mol
InChI Key: OOZYCWZJPHWJSX-UHFFFAOYSA-N
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Description

2-Pyridineacetyl chloride, alpha-oxo-(9CI) is a chemical compound with the molecular formula C7H5ClNO. It is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research.

Mechanism Of Action

The mechanism of action of 2-Pyridineacetyl chloride, alpha-oxo-(9CI) is not well understood. However, it is believed to act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. It may also act as a catalyst in some reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Pyridineacetyl chloride, alpha-oxo-(9CI). However, it is known to be a reactive compound that can react with biological molecules such as proteins and nucleic acids. It is also known to be toxic and can cause irritation to the skin, eyes, and respiratory system.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Pyridineacetyl chloride, alpha-oxo-(9CI) in lab experiments include its high reactivity and versatility in organic synthesis. However, its toxicity and potential for side reactions must be taken into account when using it in experiments. It is also important to handle it with care and use appropriate safety precautions.

Future Directions

There are several future directions for research on 2-Pyridineacetyl chloride, alpha-oxo-(9CI). These include:
1. Synthesis of new pyridine derivatives with improved biological activity.
2. Development of new synthetic routes for the production of 2-Pyridineacetyl chloride, alpha-oxo-(9CI) and its derivatives.
3. Investigation of the mechanism of action of 2-Pyridineacetyl chloride, alpha-oxo-(9CI) and its derivatives.
4. Study of the toxicity and safety of 2-Pyridineacetyl chloride, alpha-oxo-(9CI) and its derivatives.
5. Application of 2-Pyridineacetyl chloride, alpha-oxo-(9CI) and its derivatives in the synthesis of new materials with improved properties.
In conclusion, 2-Pyridineacetyl chloride, alpha-oxo-(9CI) is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research. Its high reactivity and versatility make it a valuable tool in organic synthesis, but its toxicity and potential for side reactions must be taken into account when using it in experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

2-Pyridineacetyl chloride, alpha-oxo-(9CI) can be synthesized by reacting 2-pyridinecarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF). The resulting product is then purified by distillation or recrystallization.

Scientific Research Applications

2-Pyridineacetyl chloride, alpha-oxo-(9CI) is widely used in scientific research as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of pyridine derivatives, which have a wide range of applications in medicinal chemistry, agrochemicals, and materials science. It is also used in the synthesis of heterocyclic compounds, which have a wide range of applications in organic chemistry.

properties

CAS RN

143668-51-3

Product Name

2-Pyridineacetyl chloride, alpha-oxo-(9CI)

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

2-oxo-2-pyridin-2-ylacetyl chloride

InChI

InChI=1S/C7H4ClNO2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4H

InChI Key

OOZYCWZJPHWJSX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)C(=O)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(=O)Cl

synonyms

2-Pyridineacetyl chloride, alpha-oxo- (9CI)

Origin of Product

United States

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